

# Unraveling the Therapeutic Potential of BTT-266: A Technical Overview

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## Compound of Interest

Compound Name: BTT-266

Cat. No.: B15618137

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Initial searches for a therapeutic agent designated as **BTT-266** did not yield specific results. However, the query revealed information on several other investigational drugs with similar nomenclature, most notably TAS266 and ST266, as well as BTT1023. This guide synthesizes the publicly available data on these compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, while acknowledging the absence of information on a specific "**BTT-266**".

## TAS266: A Novel Agonistic Nanobody Targeting the DR5 Receptor

TAS266 is a tetravalent agonistic Nanobody® that targets the Death Receptor 5 (DR5), a key mediator of apoptosis. Preclinical studies demonstrated that TAS266 was more potent than a cross-linked DR5 antibody or TRAIL (TNF-related apoptosis-inducing ligand).

A first-in-human Phase I clinical trial was initiated to evaluate the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary efficacy of TAS266 in adult patients with advanced solid tumors.<sup>[1]</sup>

## Clinical Trial Protocol

Patients were slated to receive TAS266 intravenously at doses of 3, 10, 15, or 20 mg/kg on days 1, 8, 15, and 22 of a 28-day cycle.<sup>[1]</sup> However, the study was terminated prematurely due to unexpected hepatotoxicity.<sup>[1]</sup>

## Key Findings and Quantitative Data

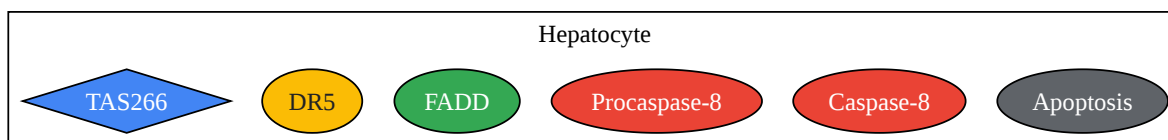
Three out of four patients at the initial 3 mg/kg dose level experienced Grade  $\geq 3$  elevations in aspartate aminotransferase (AST) and/or alanine aminotransferase (ALT) during the first cycle. [1] These elevations were reversible upon discontinuation of TAS266.[1]

Table 1: TAS266 Phase I Hepatotoxicity Data

Parameter	Observation
Dose Level	3 mg/kg
Number of Patients	4
Patients with Grade $\geq 3$ AST/ALT Elevation	3
Onset of Toxicity	Cycle 1
Reversibility	Yes, upon discontinuation

Evidence of pre-existing antibodies capable of binding to TAS266 was detected in the three patients who developed dose-limiting toxicities.[1] Immunogenicity was observed to increase following treatment.[1] The proposed mechanism for the observed hepatotoxicity involves the high potency of TAS266, potential immunogenicity, and possible increased DR5 expression on hepatocytes, leading to enhanced DR5 clustering and subsequent activation of apoptosis in liver cells.[1]

## Signaling Pathway



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# ST266: A Potential Therapy for Necrotizing Enterocolitis

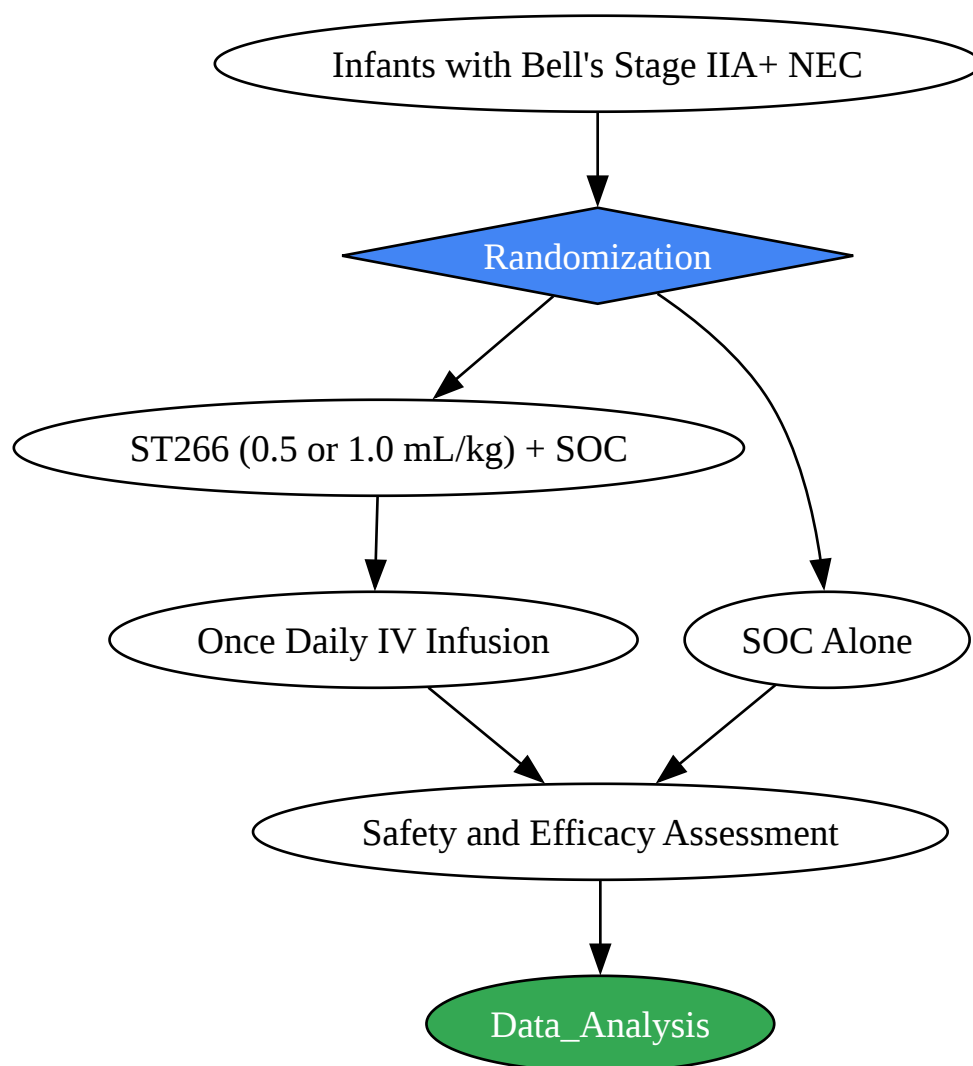
ST266 is under investigation for the treatment of necrotizing enterocolitis (NEC) in infants. A Phase 1-2 clinical trial is designed to assess the safety, tolerability, and preliminary efficacy of ST266.<sup>[2]</sup>

## Clinical Trial Design

This is a randomized, controlled, open-label study with a sequential cohort design.<sup>[2]</sup> Infants with Bell's stage IIA or higher medical NEC will be randomized to receive either ST266 in addition to the standard of care (SOC) or SOC alone.<sup>[2]</sup>

Two dose levels of ST266 are being evaluated: 0.5 mL/kg and 1.0 mL/kg, administered once daily via intravenous infusion.<sup>[2]</sup> The study will enroll infants in different weight ranges.<sup>[2]</sup> The primary objective is to determine the safety and tolerability based on the incidence of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).<sup>[2]</sup> The secondary objective is to assess preliminary efficacy.<sup>[2]</sup>

## Experimental Workflow



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## BTT1023: Targeting Vascular Adhesion Protein-1 (VAP-1) in Primary Sclerosing Cholangitis

BTT1023 is a human monoclonal antibody that targets Vascular Adhesion Protein-1 (VAP-1). It has been investigated in a Phase II clinical trial for the treatment of Primary Sclerosing Cholangitis (PSC), a progressive immune-mediated biliary disease.[3][4]

### Rationale and Study Design

PSC is characterized by bile duct inflammation and fibrosis.[3] VAP-1 plays a role in mediating liver inflammation and fibrosis.[4] The rationale for the trial was to evaluate the impact of VAP-1 blockade with BTT1023 on this disease.[3]

The study was a single-arm, two-stage, multi-center Phase II clinical trial to investigate the safety and preliminary efficacy of BTT1023.[3] The primary efficacy endpoint was a reduction in elevated levels of alkaline phosphatase (ALP), a biomarker for bile duct inflammation.[4] Secondary endpoints included various measures of liver injury and fibrosis.[4]

## Treatment Protocol

Patients with PSC received BTT1023 via intravenous infusion every two weeks over an 11-week treatment period.[4]

Table 2: BTT1023 Phase IIa Study Protocol

Parameter	Detail
Drug	BTT1023
Indication	Primary Sclerosing Cholangitis (PSC)
Phase	IIa
Administration	Intravenous infusion
Dosing Frequency	Every two weeks
Treatment Duration	11 weeks
Primary Endpoint	Reduction in Alkaline Phosphatase (ALP)

While the search results describe the initiation and design of this trial, a comprehensive summary of the final results and quantitative data was not available in the provided information.

In conclusion, while the therapeutic potential of a compound specifically named "**BTT-266**" remains uncharacterized based on available data, the landscape of similarly named molecules such as TAS266, ST266, and BTT1023 offers valuable insights into diverse therapeutic strategies targeting cancer, inflammatory diseases, and rare liver conditions. The challenges encountered with TAS266 underscore the importance of thorough preclinical immunogenicity and toxicity assessments. The ongoing trial of ST266 and the completed trial of BTT1023 highlight the continued efforts to develop novel treatments for diseases with high unmet medical needs. Researchers and drug developers are encouraged to consult primary sources

and clinical trial registries for the most up-to-date information on these and other investigational agents.

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